Lucitanib is a small-molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of cell-surface proteins involved in various cellular processes, including cell proliferation, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [].
Lucitanib functions by blocking the activity of FGFRs, thereby hindering the signals that promote cancer cell growth and division. Additionally, it disrupts the formation of new blood vessels that tumors require for their growth and spread (angiogenesis) []. This dual action makes Lucitanib a potential therapeutic strategy for various cancers.
Preclinical studies using cell lines and animal models have shown promising results for Lucitanib in inhibiting tumor growth in different cancer types []. These studies also aim to identify biomarkers that can predict which patients might respond best to Lucitanib therapy. Biomarkers are biological molecules that can indicate the presence or severity of a disease or a patient's response to treatment [].
Lucitanib is a synthetic organic compound classified as a multi-target inhibitor, specifically designed to inhibit receptor tyrosine kinases. Its primary targets include fibroblast growth factor receptors 1-3, vascular endothelial growth factor receptors 1-3, and platelet-derived growth factor receptors α and β. The compound is known for its potential anti-angiogenic and anti-tumorigenic properties, making it a candidate for cancer therapy, particularly in cases of solid tumors such as breast cancer and nasopharyngeal carcinoma .
The IUPAC name for Lucitanib is 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide, and its CAS Registry Number is 1058137-23-7 .
Lucitanib acts as a dual inhibitor, targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) []. These receptor tyrosine kinases play a crucial role in angiogenesis (formation of new blood vessels) and tumor cell proliferation []. By blocking these receptors, Lucitanib disrupts the signaling pathways that promote tumor growth and spread [].
Studies suggest that Lucitanib inhibits VEGFR-1, -2, -3, and FGFR-1, -2 kinases with high potency, potentially leading to:
Further research is ongoing to fully elucidate the specific mechanisms by which Lucitanib exerts its anti-tumor effects.
Lucitanib's mechanism of action involves the inhibition of various receptor tyrosine kinases, which play critical roles in cellular signaling pathways related to cell proliferation, survival, and angiogenesis. Specifically, the inhibition of fibroblast growth factor receptors can disrupt tumor growth and metastasis by blocking the pathways that promote angiogenesis. The compound has been shown to interact with multiple signaling pathways, leading to apoptosis in cancer cells .
The synthesis of Lucitanib involves several steps that typically include the formation of the quinoline core followed by the introduction of functional groups to achieve the desired pharmacological properties. While specific synthetic routes are proprietary or not fully disclosed in literature, general methods may involve condensation reactions, followed by selective modifications to introduce the naphthalene and methoxy groups necessary for its activity .
Lucitanib is primarily investigated for its applications in oncology. It is being studied for the treatment of various cancers including:
The compound is often used in clinical trials as a monotherapy or in combination with other agents to enhance therapeutic efficacy while managing side effects .
Interaction studies have shown that Lucitanib can lead to significant adverse effects such as hypertension, proteinuria, and hypothyroidism. These interactions are primarily due to its mechanism of action on multiple receptor tyrosine kinases which are involved in vascular regulation and metabolic processes . Pharmacokinetic studies have also assessed its absorption, distribution, metabolism, and excretion characteristics to optimize dosing regimens .
Lucitanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Receptors | Unique Features |
---|---|---|
Pazopanib | VEGFR1-3, PDGFRα/β | Primarily used for renal cell carcinoma; oral administration. |
Axitinib | VEGFR1-3 | Strongly selective for vascular endothelial growth factor receptors; used for renal cancer. |
Regorafenib | VEGFR1-3, PDGFRα/β | Multi-targeted; used for colorectal cancer; oral formulation. |
Erlotinib | Epidermal growth factor receptor | Specific to epidermal growth factor signaling; used in lung cancer. |
Lucitanib's unique profile lies in its multi-target approach focusing on fibroblast growth factor receptors alongside vascular endothelial growth factor receptors. This dual targeting may provide enhanced therapeutic benefits for tumors that rely on both pathways for growth and survival .
Lucitanib, chemically designated as 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide, is a synthetic small molecule classified as a naphthalenecarboxamide derivative. Its structure integrates a quinoline core linked to a naphthamide moiety via an ether bond, with a cyclopropane-containing side chain (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate substituents: a methoxy group at position 6 of the quinoline ring, a 1-aminocyclopropylmethoxy group at position 7, and a methylcarboxamide group on the naphthalene system.
The compound is also known by its developmental codes E-3810 and AL-3810, and it has been assigned CAS registry number 1058137-23-7. Its molecular formula, C₂₆H₂₅N₃O₄, corresponds to a molecular weight of 443.5 g/mol.
Lucitanib exhibits moderate lipophilicity, with a predicted logP value of 3.24 (ALOGPS) and experimental solubility of 0.00128 mg/mL in water. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 443.5 g/mol | |
Water Solubility | 0.00128 mg/mL | |
logP | 3.24 (ALOGPS), 2.97 (ChemAxon) | |
pKa (Strongest Acidic) | 15.34 | |
pKa (Strongest Basic) | 9.39 |
The InChIKey (CUDVHEFYRIWYQD-UHFFFAOYSA-N) and SMILES (CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC) further define its stereochemical identity.
Lucitanib is synthesized via a multi-step process involving:
A notable derivative is deuterated Lucitanib, where hydrogen atoms in the cyclopropane ring are replaced with deuterium to enhance metabolic stability. This modification improves pharmacokinetic profiles without altering target affinity.
Lucitanib’s dual inhibition of vascular endothelial growth factor receptors (VEGFR1–3) and fibroblast growth factor receptors (FGFR1–2) stems from strategic structural features (Table 1):
Structural Feature | Role in Activity |
---|---|
Quinoline Core | Binds ATP pocket of VEGFR/FGFR |
Methoxy Group (C6) | Enhances hydrophobic interactions |
Aminocyclopropylmethoxy (C7) | Optimizes solubility and FGFR1 binding |
Naphthamide Group | Stabilizes interactions with PDGFRα/β |
Modifications to the cyclopropane moiety (e.g., deuterium substitution) or naphthamide chain alter potency and selectivity. For example, removing the cyclopropane group reduces FGFR1 inhibition by >50%.
This analysis underscores Lucitanib’s rationally designed architecture, balancing lipophilicity and target engagement. Future research may explore additional derivatives to fine-tune kinase selectivity and pharmacokinetic properties.
Figure 1. Lucitanib’s chemical structure highlighting key functional groups.
Table 1. Critical structural elements and their contributions to biological activity.
Lucitanib possesses the molecular formula C₂₆H₂₅N₃O₄ with a molecular weight of 443.5 g/mol [1] [2]. The compound is officially designated by the CAS number 1058137-23-7 [1] [2]. The exact mass of lucitanib is 443.18450629 Da, with an identical monoisotopic mass of 443.18450629 Da [1] [3]. These properties classify lucitanib as a moderately sized organic molecule that falls within the typical range for orally bioavailable pharmaceutical compounds.
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₅N₃O₄ [1] |
Molecular Weight (g/mol) | 443.5 [1] |
CAS Number | 1058137-23-7 [1] |
Exact Mass (Da) | 443.18450629 [1] |
Monoisotopic Mass (Da) | 443.18450629 [1] |
The molecular architecture of lucitanib consists of a naphthalenecarboxamide core structure obtained through formal condensation of the carboxy group of a substituted quinolineoxy-naphthoic acid with methylamine [1] [2]. The compound's International Union of Pure and Applied Chemistry nomenclature is 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide [1] [3].
The structural framework encompasses several key functional groups that contribute to its biological activity. The quinoline nucleus serves as a central heterocyclic component, bearing substituents at positions 4, 6, and 7 [4]. The position 4 of the quinoline ring is connected through an ether linkage to a naphthalene system, which itself bears a methylcarboxamide group [1]. The position 6 of the quinoline ring contains a methoxy group, while position 7 features a distinctive (1-aminocyclopropyl)methoxy substituent [1] [2].
This complex molecular architecture includes several important structural features:
The compound belongs to the chemical class of naphthalenecarboxamides, which are characterized by a naphthalene moiety bearing carboxylic acid amide groups [5]. Additionally, lucitanib is classified as a member of quinolines, aromatic ethers, cyclopropanes, and primary amino compounds [1].
Lucitanib demonstrates distinct solubility characteristics that are critical for its pharmaceutical formulation and biological activity. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 12 mg/mL (25.0 mM) [6]. In ethanol, lucitanib shows moderate solubility at 3 mg/mL (6.25 mM) [6]. However, the compound is essentially insoluble in water, with predicted aqueous solubility of only 0.00128 mg/mL [3] [6].
Solvent | Solubility |
---|---|
DMSO | 12 mg/mL (25.0 mM) [6] |
Ethanol | 3 mg/mL (6.25 mM) [6] |
Water | Insoluble [6] |
Predicted Water Solubility | 0.00128 mg/mL [3] |
The physicochemical properties of lucitanib reveal important characteristics for drug development. The compound has an XLogP3-AA value of 3.6, indicating moderate lipophilicity [1] [3]. The topological polar surface area is 95.7 Ų, which falls within the acceptable range for oral bioavailability [1]. Lucitanib contains 2 hydrogen bond donors and 6 hydrogen bond acceptors, with 7 rotatable bonds providing conformational flexibility [1]. The molecular complexity score of 686 reflects the sophisticated three-dimensional structure of this multi-ring system [1].
Property | Value |
---|---|
XLogP3-AA | 3.6 [1] |
Topological Polar Surface Area | 95.7 Ų [1] |
Hydrogen Bond Donor Count | 2 [1] |
Hydrogen Bond Acceptor Count | 6 [1] |
Rotatable Bond Count | 7 [1] |
Heavy Atom Count | 33 [1] |
Complexity | 686 [1] |
For pharmaceutical storage and handling, lucitanib requires specific conditions to maintain chemical stability. The compound should be stored as a powder at -20°C for long-term storage up to 3 years, or at 4°C for shorter periods up to 2 years [7]. When dissolved in solvents, the compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year [7]. The compound can be shipped at room temperature for periods less than 2 weeks without significant degradation [7].
The synthesis of lucitanib involves sophisticated organic chemistry techniques centered around the construction of the quinoline-naphthalene framework. While detailed synthetic protocols are proprietary, the general approach involves the preparation of key intermediates followed by coupling reactions to assemble the final molecular structure [4].
The synthetic strategy typically employs quinoline-based intermediates, which can be prepared through established methods such as the Friedländer synthesis, Pfitzinger reaction, or other classical quinoline synthesis protocols [8]. The naphthalenecarboxamide portion requires separate preparation and subsequent coupling through ether linkage formation [1] [4].
A critical aspect of lucitanib synthesis involves the introduction of the distinctive (1-aminocyclopropyl)methoxy substituent at position 7 of the quinoline ring [4]. Research has demonstrated that this position is optimal for solid support attachment during chemical proteomics studies, suggesting that modifications at this site can be accomplished while maintaining biological activity [4]. The synthetic approach involves selective functionalization to introduce the cyclopropyl amino group while preserving the integrity of the quinoline and naphthalene ring systems.
Manufacturing considerations for lucitanib include the management of multiple synthetic steps, purification challenges associated with the complex molecular structure, and quality control measures to ensure consistent production of the active pharmaceutical ingredient. The compound's limited water solubility necessitates specialized formulation approaches for pharmaceutical development, including the use of appropriate excipients and delivery systems to enhance bioavailability [3] [6].
The synthetic pathway must accommodate the introduction of multiple functional groups while maintaining regioselectivity and avoiding unwanted side reactions. The presence of multiple aromatic rings, ether linkages, and the cyclopropyl amino group requires careful consideration of reaction conditions and protecting group strategies during the synthetic sequence.